molecular formula C20H14ClFN4O B11452409 3-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide

3-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-methylbenzamide

Cat. No.: B11452409
M. Wt: 380.8 g/mol
InChI Key: BCDQLPKPFFWUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, and benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole moiety can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the appropriate amine with a chloro-substituted benzoyl chloride.

    Final Coupling: The final step involves coupling the benzotriazole derivative with the benzamide derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups.

    Coupling Reactions: The benzotriazole and benzamide moieties can be further functionalized through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Coupling agents like EDCI or DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, while the benzamide core can interact with proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide is unique due to its combination of a benzotriazole moiety with a benzamide core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C20H14ClFN4O

Molecular Weight

380.8 g/mol

IUPAC Name

3-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C20H14ClFN4O/c1-12-2-3-13(10-17(12)21)20(27)23-15-6-9-18-19(11-15)25-26(24-18)16-7-4-14(22)5-8-16/h2-11H,1H3,(H,23,27)

InChI Key

BCDQLPKPFFWUGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.